molecular formula C25H22Br2N2OS2 B11537669 2,4-dibromo-6-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol

2,4-dibromo-6-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol

Cat. No.: B11537669
M. Wt: 590.4 g/mol
InChI Key: GVVIUWLDQCVUHD-UHFFFAOYSA-N
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Description

2,4-DIBROMO-6-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a benzothiazole moiety, and a phenol group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dibromophenol with benzothiazole derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and toluene, and catalysts such as copper acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and the use of inert atmospheres to prevent degradation of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its phenol and benzothiazole groups, forming stable complexes that can modulate various biochemical processes. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress-related pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H22Br2N2OS2

Molecular Weight

590.4 g/mol

IUPAC Name

2,4-dibromo-6-[[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]phenol

InChI

InChI=1S/C25H22Br2N2OS2/c1-25(2,3)17-6-4-15(5-7-17)14-31-24-29-21-9-8-19(12-22(21)32-24)28-13-16-10-18(26)11-20(27)23(16)30/h4-13,30H,14H2,1-3H3

InChI Key

GVVIUWLDQCVUHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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